molecular formula C16H18N2O2S B12459063 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

Cat. No.: B12459063
M. Wt: 302.4 g/mol
InChI Key: ULTVSKXCSMDCHR-UHFFFAOYSA-N
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Description

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a thiazole ring, a butadiene chain, and a dimethylamino group, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of 4-(dimethylamino)benzaldehyde with a suitable thiazole derivative under basic conditions. The reaction is often carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Solvent recovery and recycling are also crucial aspects of industrial synthesis to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a catalyst or under reflux conditions.

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes, or ketones.

    Reduction: Reduced thiazole derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and fluorescent dyes.

Mechanism of Action

The mechanism of action of 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s dimethylamino group and thiazole ring allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. These interactions can lead to changes in cellular processes, such as cell growth, apoptosis, or signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(1E,3E)-4-[4-(dimethylamino)phenyl]buta-1,3-dien-1-yl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its structural features make it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C16H18N2O2S

Molecular Weight

302.4 g/mol

IUPAC Name

2-[4-[4-(dimethylamino)phenyl]buta-1,3-dienyl]-4,5-dihydro-1,3-thiazole-4-carboxylic acid

InChI

InChI=1S/C16H18N2O2S/c1-18(2)13-9-7-12(8-10-13)5-3-4-6-15-17-14(11-21-15)16(19)20/h3-10,14H,11H2,1-2H3,(H,19,20)

InChI Key

ULTVSKXCSMDCHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC=CC2=NC(CS2)C(=O)O

Origin of Product

United States

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